molecular formula C16H24Cl2N2O3S B12125645 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amin e

[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amin e

Katalognummer: B12125645
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: YUISJGWPRHLYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a sulfonyl group attached to a dichloromethoxyphenyl ring and a tetramethylpiperidyl amine moiety, making it a subject of interest in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine stands out due to its unique combination of a sulfonyl group and a tetramethylpiperidyl amine moiety.

Eigenschaften

Molekularformel

C16H24Cl2N2O3S

Molekulargewicht

395.3 g/mol

IUPAC-Name

2,5-dichloro-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)14-7-11(17)13(23-5)6-12(14)18/h6-7,10,19-20H,8-9H2,1-5H3

InChI-Schlüssel

YUISJGWPRHLYEU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.